N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide
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Overview
Description
N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the formation of the indene derivative. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and maximize efficiency, making it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for studying biological processes.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may be used in the development of new medications for various diseases, leveraging its unique chemical properties.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide
N-[(Z)-2,3-dihydroinden-1-ylideneamino]-4-morpholin-4-ylsulfonylbenzamide
Uniqueness: N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture distinguishes it from similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-20(22-21-19-9-8-15-4-1-2-7-18(15)19)16-5-3-6-17(14-16)28(25,26)23-10-12-27-13-11-23/h1-7,14H,8-13H2,(H,22,24)/b21-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDVKDQFSGYNCC-VZCXRCSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N/NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)/C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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